molecular formula C11H18N4 B3121845 6-(4-乙基哌嗪-1-基)吡啶-3-胺 CAS No. 295349-69-8

6-(4-乙基哌嗪-1-基)吡啶-3-胺

货号 B3121845
CAS 编号: 295349-69-8
分子量: 206.29 g/mol
InChI 键: TUBDKBIRGSSPNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is 206.29 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which is not available in the sources I found.


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

科学研究应用

抗癌活性

6-(4-乙基哌嗪-1-基)吡啶-3-胺及其衍生物已被探索其潜在的抗癌活性。Demirci 和 Demirbas (2019) 的一项研究合成了与 6-(4-乙基哌嗪-1-基)吡啶-3-胺相关的领先化合物的曼尼希碱,该碱对前列腺癌细胞系表现出中等的细胞毒活性 (Demirci & Demirbas, 2019)

组胺受体配体

Altenbach 等人 (2008) 对一系列 2-氨基嘧啶进行了构效关系研究,包括与 6-(4-乙基哌嗪-1-基)吡啶-3-胺在结构上相似的化合物。这些化合物被合成作为组胺 H4 受体的配体,并在抗炎剂和疼痛模型中表现出潜力 (Altenbach et al., 2008)

抗结核评估

Vavaiya 等人 (2022) 研究了富氮哌嗪-嘧啶-吡唑杂化基序,其中包括 6-(4-乙基哌嗪-1-基)吡啶-3-胺的衍生物。对这些化合物进行了抗结核活性评估,其中一些对结核分枝杆菌表现出有效的抑制作用 (Vavaiya et al., 2022)

镇痛特性

Karczmarzyk 和 Malinka (2008) 对曼尼希碱型的镇痛异噻唑并吡啶进行了表征,包括 6-(4-乙基哌嗪-1-基)吡啶-3-胺的衍生物,深入了解了其作为止痛剂的潜力 (Karczmarzyk & Malinka, 2008)

抗菌活性

Bayrak 等人 (2009) 以异烟酰肼为原料合成了新的 1,2,4-三唑,并评估了其抗菌活性。这些与 6-(4-乙基哌嗪-1-基)吡啶-3-胺相关的化合物表现出良好或中等的抗菌活性 (Bayrak et al., 2009)

脂氧合酶抑制

Asghari 等人 (2016) 合成了 6-(4-乙基哌嗪-1-基)吡啶-3-胺的衍生物,并评估了它们作为 15-脂氧合酶的潜在抑制剂,15-脂氧合酶是一种参与促炎介质生物合成的酶。这些化合物表现出对 15-脂氧合酶的有希望的抑制作用 (Asghari et al., 2016)

安全和危害

The safety and hazards of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” are not well documented. It’s important to handle all chemical compounds with care and use appropriate safety measures .

属性

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBDKBIRGSSPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Synthesis routes and methods I

Procedure details

A suspension of 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine (1.4 g) and Raney-Nickel (140 mg) in MeOH (30 mL) is stirred for 10 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford the title compound as a purple oil: ESI-MS: 207.1 [MH]+; TLC: Rf=0.26 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.47 g (10 mmol) 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine and 0.247 g Pd/C (10%) in 25 ml methanol was treated with 1 bar hydrogen at room temperature for 2 h. After filtration the mixture was evaporated to dryness to yield 2.12 g (98%) of the title compound as colorless solid. (m/e): 207.3 (MH+; 100%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.247 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 6
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。